4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one

Vue d'ensemble

Description

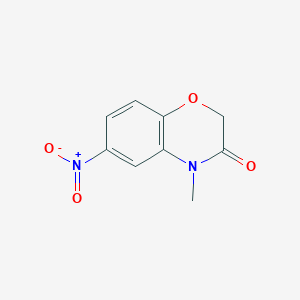

4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one is a heterocyclic compound with the molecular formula C9H8N2O4. It is a derivative of benzoxazine, a class of compounds known for their diverse biological activities and applications in various fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one can be synthesized through the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate . This reaction forms the benzoxazine ring structure with the nitro and methyl substituents at the 6 and 4 positions, respectively.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, reagents, and reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzoxazine ring allows for various substitution reactions, particularly at the nitro and methyl positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the benzoxazine ring.

Applications De Recherche Scientifique

Synthesis Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 2-amino-4-methylphenol, chloroacetic acid | Base (e.g., NaOH), 60-80°C, 4-6 hours |

| 2 | Cyclization intermediates | Varies based on desired derivatives |

Antifungal Activity

Recent studies have demonstrated the antifungal properties of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one and its derivatives. In vitro assays showed moderate to good antifungal activity against various phytopathogenic fungi.

Key Findings:

- Effective Concentrations: Compounds exhibited significant antifungal activity at concentrations as low as 20 mg/L.

- Target Fungi: Effective against pathogens such as Botrytis cinerea, Fusarium culmorum, and Phytophthora cactorum.

| Compound | Target Pathogen | Activity (EC50) |

|---|---|---|

| 4-Methyl-6-nitro derivative | Fusarium oxysporum | 100 mg/L |

| N-acetyl derivative | Phytophthora cactorum | 20 mg/L |

Antimicrobial Properties

In addition to antifungal activity, benzoxazinones have shown promise as antimicrobial agents. A study highlighted their efficacy against various bacterial pathogens.

Research Insights:

- The compound was tested against strains such as Pseudomonas syringae and exhibited significant antibacterial activity.

Agricultural Applications

Due to its antifungal properties, this compound is being explored as a potential biopesticide. Its ability to inhibit fungal growth makes it a candidate for sustainable agricultural practices.

Case Studies

-

Study on Agricultural Fungi:

- Researchers synthesized a series of benzoxazinone derivatives and tested them against seven agricultural fungi.

- Results indicated that certain derivatives completely inhibited mycelial growth at concentrations of 200 mg/L.

-

Field Trials:

- Field trials using formulations containing the compound showed reduced fungal infections in crops, leading to improved yields.

Industrial Applications

The unique structure of this compound allows it to serve as a building block for more complex molecules in medicinal chemistry and materials science. Its potential applications include:

- Development of advanced polymers and resins.

- Exploration as a drug candidate due to its biological activities.

Mécanisme D'action

The mechanism of action of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazine ring structure also allows for interactions with enzymes and receptors, contributing to its bioactivity .

Comparaison Avec Des Composés Similaires

2-Methyl-6-nitro-2H-1,4-benzoxazin-3-one: Similar structure with a methyl group at the 2 position instead of the 4 position.

6-Nitro-2H-1,4-benzoxazin-3-one: Lacks the methyl group, but retains the nitro and benzoxazine core.

2H-1,4-Benzoxazin-3-one: The parent compound without any substituents.

Uniqueness: 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one is unique due to the presence of both the nitro and methyl groups, which influence its chemical reactivity and biological activity. The specific positioning of these groups can affect the compound’s interaction with biological targets and its overall stability.

Activité Biologique

Overview

4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one (CAS No. 103361-68-8) is a heterocyclic compound belonging to the benzoxazine family. This compound has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. Its unique structure, featuring both methyl and nitro groups, contributes to its chemical reactivity and biological properties.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the nitro group allows for various chemical reactions that can influence its biological activity. The compound can undergo reduction and substitution reactions, which are important for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant cytotoxic activity against several human cancer cell lines:

- NCI-H187 (small cell lung cancer) : IC50 value of 0.40 μM, outperforming ellipticine.

- SGC-7901 (human gastric cancer) : Notable efficacy observed.

- HeLa (human cervical cancer) : Effective with a high selectivity index (>416), indicating lower toxicity towards non-cancerous cells compared to standard treatments.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Although specific data on antimicrobial efficacy are less documented, benzoxazine derivatives are generally known for their potential in this area due to their ability to disrupt microbial cell functions.

The mechanism through which this compound exerts its biological effects involves:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components.

- Enzyme Interaction : The benzoxazine ring structure allows for interactions with various enzymes and receptors, influencing pathways related to cell growth and apoptosis .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Methyl-6-nitro-2H-1,4-benzoxazin-3-one | Similar structure with a methyl group at position 2 | Moderate cytotoxicity |

| 6-Nitro-2H-1,4-benzoxazin-3-one | Lacks the methyl group | Lower anticancer activity |

| 2H-1,4-Benzoxazin-3-one | Parent compound without substituents | Baseline activity |

| This compound | Unique due to both methyl and nitro groups | High anticancer efficacy |

Case Study 1: Cytotoxicity Evaluation

In a comparative study assessing various benzoxazine derivatives, this compound was found to exhibit superior cytotoxicity against NCI-H187 cells compared to other derivatives tested. This study emphasized the importance of structural modifications in enhancing therapeutic effectiveness.

Case Study 2: Mechanistic Insights

A recent investigation into the mechanism of action revealed that the reduction of the nitro group leads to the formation of reactive species that induce apoptosis in cancer cells. This finding suggests potential pathways for targeted cancer therapies using this compound.

Propriétés

IUPAC Name |

4-methyl-6-nitro-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c1-10-7-4-6(11(13)14)2-3-8(7)15-5-9(10)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUXEVROROOLKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363127 | |

| Record name | 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103361-68-8 | |

| Record name | 4-Methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103361-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.